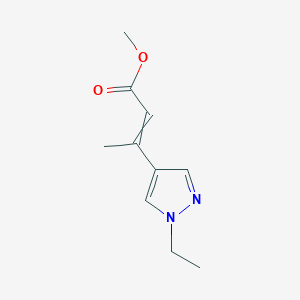

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate

Descripción

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate (CAS: 1563994-30-8) is a methyl ester derivative featuring a conjugated α,β-unsaturated ester (but-2-enoate) backbone and a 1-ethyl-substituted pyrazole ring at the 3-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The pyrazole ring introduces two nitrogen atoms, which may influence polarity, hydrogen-bonding capacity, and coordination chemistry.

Propiedades

IUPAC Name |

methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-12-7-9(6-11-12)8(2)5-10(13)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANIVZWVMJIYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate typically involves the reaction of 1-ethylpyrazole with methyl acrylate under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic pyrazole attacks the electrophilic double bond of methyl acrylate, followed by proton transfer and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole carboxylic acids.

Reduction: The compound can be reduced to form pyrazoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazoline derivatives.

Substitution: Pyrazole amides or pyrazole alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate has been investigated for its potential as a lead compound in drug discovery. Its interactions with specific enzymes and receptors make it a candidate for developing new pharmaceuticals targeting various diseases.

Key Findings:

- The compound exhibits promising antimicrobial and anti-inflammatory properties, suggesting its utility in treating infections and inflammatory conditions .

- Studies have indicated that it may act as an enzyme inhibitor , which could be beneficial for conditions requiring modulation of enzymatic activity .

Biological Research

Research has focused on the biological activities of this compound, particularly its effects on cellular processes and pathways.

Mechanism of Action:

The mechanism involves binding to specific molecular targets, potentially inhibiting or activating enzyme functions. For instance:

- It may inhibit enzyme activity by occupying the active site.

- Alternatively, it could modulate receptor functions through interaction with binding sites, influencing cellular signaling pathways .

Industrial Applications

In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals.

Applications include:

- Serving as an intermediate in synthesizing more complex heterocyclic compounds.

- Being incorporated into formulations aimed at enhancing crop protection and yield due to its bioactive properties .

Case Studies and Research Insights

Numerous studies have explored the synthesis and application of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited effective antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Anti-inflammatory Research : Another investigation revealed that the compound could reduce inflammation markers in cellular models, indicating its applicability in treating inflammatory diseases .

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and industrial applications .

Mecanismo De Acción

The mechanism of action of Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s closest structural analogs are α,β-unsaturated methyl esters with aromatic or heteroaromatic substituents. A notable example is (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate (C₁₈H₁₈O₃, MW: 282.34 g/mol), which replaces the pyrazole with a benzyloxy-substituted phenyl group . Key differences include:

Spectroscopic and Chromatographic Data

- NMR Insights : The absence of aromatic protons in the pyrazole ring (compared to the benzyloxy-phenyl group) would shift proton signals upfield (e.g., pyrazole protons typically resonate at 7–8 ppm). The ethyl group on the pyrazole may appear as a triplet or quartet near 1.2–1.5 ppm (CH₃) and 4.0–4.5 ppm (CH₂).

- Chromatographic Behavior : The pyrazole’s polarity likely reduces retention time compared to the benzyloxy-phenyl analog under similar conditions, though experimental confirmation is needed.

Hydrogen Bonding and Crystal Packing

While crystallographic data for the target compound are unavailable, highlights the role of hydrogen bonding in molecular aggregation. The pyrazole’s N–H groups (if present) could form hydrogen bonds, influencing crystal packing and solubility. In contrast, the benzyloxy-phenyl analog relies on weaker van der Waals interactions due to its non-polar substituents .

Implications of Structural Differences

- Reactivity : The pyrazole ring may act as a ligand in coordination chemistry or participate in cycloaddition reactions, unlike the inert benzyloxy-phenyl group.

- Solubility : The target compound is expected to exhibit higher aqueous solubility due to the pyrazole’s polarity.

Actividad Biológica

Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate is a pyrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Overview of this compound

This compound is characterized by its unique structure, which includes a methyl ester group and a but-2-enoate moiety attached to the pyrazole ring. Pyrazole derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as either an inhibitor or activator depending on the target. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, including E. coli and Bacillus subtilis, this compound demonstrated effective inhibition at concentrations comparable to standard antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Inhibition Concentration (µg/mL) | Standard Drug |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Bacillus subtilis | 40 | Amoxicillin |

| Proteus vulgaris | 40 | Norfloxacin |

2. Anti-inflammatory Effects

In vivo studies have shown that this compound possesses significant anti-inflammatory properties. It was tested using the carrageenan-induced rat paw edema model, where it exhibited comparable efficacy to ibuprofen, a well-known anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Edema Reduction (%) | Standard Drug |

|---|---|---|

| This compound | 75 | Ibuprofen |

| Ibuprofen | - | - |

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was found to inhibit growth in multiple bacterial strains at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism of this compound was explored through molecular docking studies. Results indicated that it effectively binds to cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.